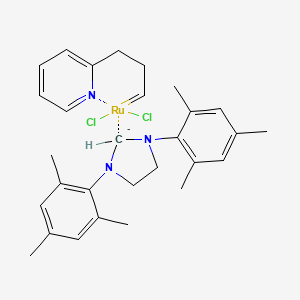
1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium is a complex organometallic compound. It is known for its catalytic properties, particularly in olefin metathesis reactions. This compound combines the stability of the imidazolidin-2-ide ligand with the reactivity of the ruthenium center, making it a valuable catalyst in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium typically involves the following steps:
Preparation of the Imidazolidin-2-ide Ligand: The imidazolidin-2-ide ligand is synthesized by reacting 2,4,6-trimethylphenylamine with formaldehyde and a secondary amine under acidic conditions.
Formation of the Ruthenium Complex: The ligand is then reacted with a ruthenium precursor, such as ruthenium trichloride, in the presence of a base like potassium carbonate. The reaction is carried out under an inert atmosphere to prevent oxidation.
Introduction of the Pyridin-2-ylpropylidene Ligand: The final step involves the addition of the pyridin-2-ylpropylidene ligand to the ruthenium complex. This is typically achieved by reacting the intermediate complex with pyridine and an alkyl halide under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium undergoes various types of reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states, which can alter its catalytic properties.
Reduction: The compound can be reduced to form lower oxidation state species, which are often more reactive.
Substitution: Ligand exchange reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions often involve the use of phosphines, amines, or other nitrogen-containing ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of higher oxidation state ruthenium complexes, while reduction can produce lower oxidation state species.
Aplicaciones Científicas De Investigación
1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium has a wide range of scientific research applications:
Chemistry: It is widely used as a catalyst in olefin metathesis reactions, which are important in the synthesis of polymers, pharmaceuticals, and fine chemicals.
Biology: The compound has been studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing into its potential use in cancer treatment, as ruthenium complexes have shown promise as anticancer agents.
Industry: It is used in the production of specialty chemicals and materials, where its catalytic properties are leveraged to improve reaction efficiency and selectivity.
Mecanismo De Acción
The mechanism of action of 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium involves the coordination of the ruthenium center with the ligands, which stabilizes the complex and enhances its reactivity. The ruthenium center acts as a Lewis acid, facilitating the activation of substrates and promoting various catalytic transformations. The imidazolidin-2-ide ligand provides steric and electronic stabilization, while the pyridin-2-ylpropylidene ligand enhances the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: This compound is similar in structure but lacks the ruthenium center, making it less reactive in catalytic applications.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Another similar compound, which has different substituents on the imidazolium ring, affecting its steric and electronic properties.
Uniqueness
1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium is unique due to its combination of ligands and the ruthenium center, which provides a balance of stability and reactivity. This makes it particularly effective as a catalyst in olefin metathesis and other chemical transformations.
Propiedades
Fórmula molecular |
C29H36Cl2N3Ru- |
|---|---|
Peso molecular |
598.6 g/mol |
Nombre IUPAC |
1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium |
InChI |
InChI=1S/C21H27N2.C8H9N.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-2-5-8-6-3-4-7-9-8;;;/h9-13H,7-8H2,1-6H3;1,3-4,6-7H,2,5H2;2*1H;/q-1;;;;+2/p-2 |
Clave InChI |
FKUAYBFLEGYNGX-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC(=C(C(=C1)C)N2CCN([CH-]2)C3=C(C=C(C=C3C)C)C)C.C1=CC=NC(=C1)CCC=[Ru](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


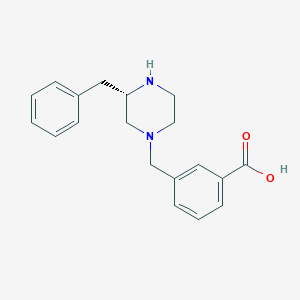
![6-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B12338743.png)
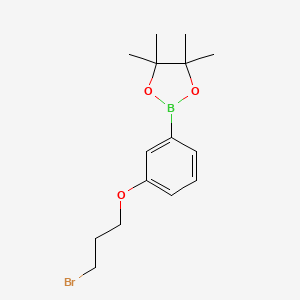
![1,3-Dibromo-5-(3,7-dimethyloctyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B12338752.png)
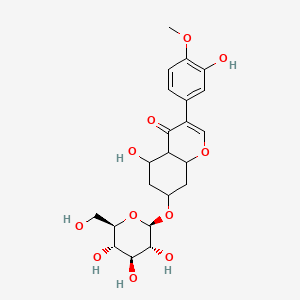

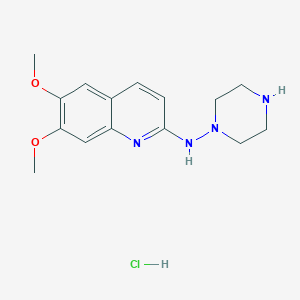
![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate](/img/structure/B12338770.png)
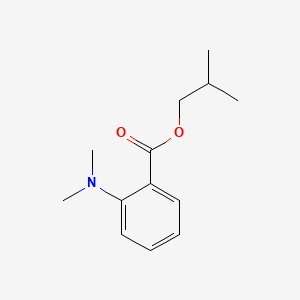

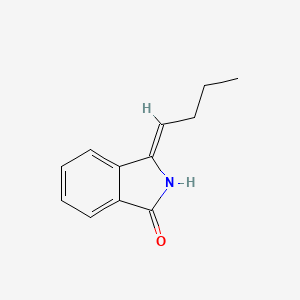

![(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B12338820.png)

